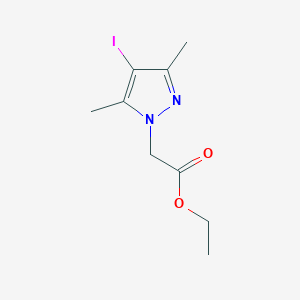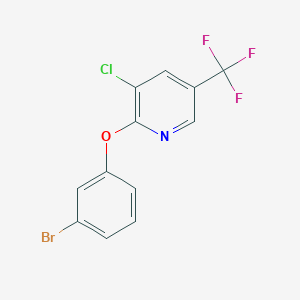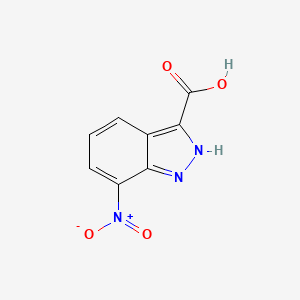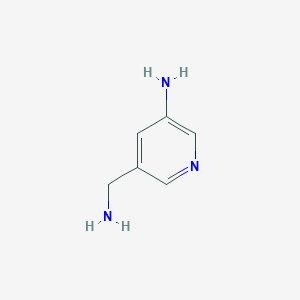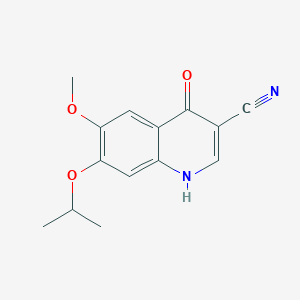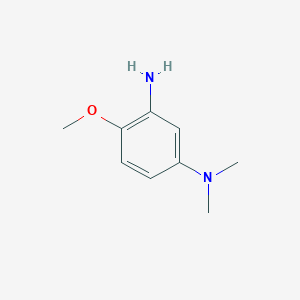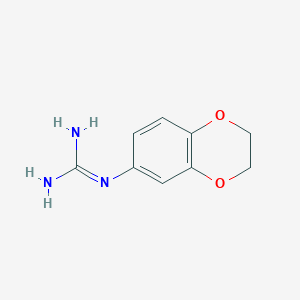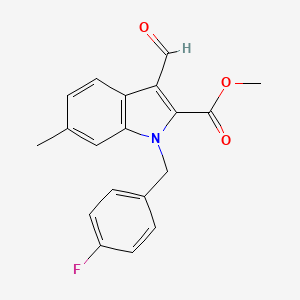
Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate
概要
説明
Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate, often abbreviated as MFB-FMI, is a synthetic compound derived from the indole family of compounds. It is a versatile compound with a wide range of applications in scientific research.
科学的研究の応用
MFB-FMI has a wide range of applications in scientific research. It has been used in the study of the effects of various drugs on the central nervous system, as well as in the study of the effects of various chemicals on the immune system. It has also been used in the study of the effects of various compounds on the metabolism of cells and in the study of the effects of various compounds on the development of cancer cells.
作用機序
MFB-FMI has been found to act as an agonist at the 5-HT1A, 5-HT2A, and 5-HT3A receptors, as well as at the sigma-1 and sigma-2 receptors. It has also been found to act as an antagonist at the 5-HT1B, 5-HT2B, and 5-HT3B receptors. The mechanism of action of MFB-FMI is not completely understood, but it is believed to act by modulating the activity of certain neurotransmitters and by binding to certain receptors in the brain.
生化学的および生理学的効果
MFB-FMI has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the release of dopamine and serotonin, as well as an inhibitory effect on the release of acetylcholine. It has also been found to have an inhibitory effect on the release of glutamate and gamma-aminobutyric acid (GABA). In addition, MFB-FMI has been found to have an inhibitory effect on the release of norepinephrine, as well as an inhibitory effect on the release of glutamate.
実験室実験の利点と制限
MFB-FMI has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively low-cost compound that is readily available and easy to synthesize. Additionally, it is a highly potent compound, making it ideal for use in a wide range of experiments. However, one limitation is that it is a highly reactive compound, making it difficult to use in certain experiments.
将来の方向性
MFB-FMI has a wide range of potential future applications. One potential application is in the development of new drugs for the treatment of neurological disorders. Additionally, it could be used in the development of new compounds for the treatment of cancer. Additionally, it could be used in the development of new compounds for the treatment of inflammatory diseases. Finally, it could be used in the development of new compounds for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
methyl 1-[(4-fluorophenyl)methyl]-3-formyl-6-methylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-12-3-8-15-16(11-22)18(19(23)24-2)21(17(15)9-12)10-13-4-6-14(20)7-5-13/h3-9,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOSSVQPZVYYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)F)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



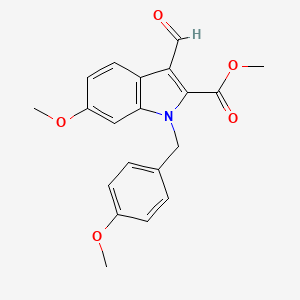
![6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol](/img/structure/B1387180.png)
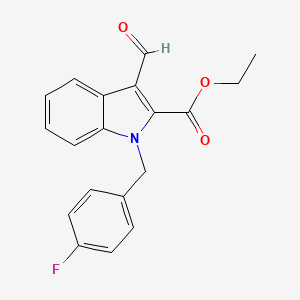
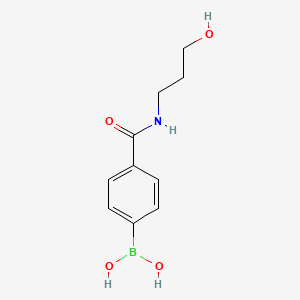
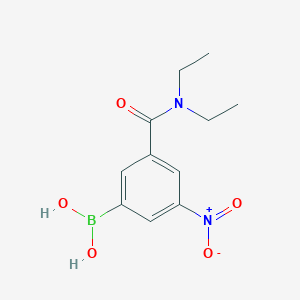
![(3R,6aS,11aS)-3,4a,7a-Trihydroxy-10a-methyl-9-(5-oxo-2,5-dihydrofuran-3-yl)hexadecahydro-11bH-cyclopenta[b]phenanthrene-11b-carbaldehyde](/img/structure/B1387186.png)
